![molecular formula C20H22ClN3O6 B5152206 1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine oxalate](/img/structure/B5152206.png)
1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine oxalate, commonly known as CNB-001, is a novel compound that has been of great interest to the scientific community due to its potential therapeutic effects. This compound has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of CNB-001 is not fully understood, but it is believed to act through a variety of pathways. CNB-001 has been found to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to neurodegeneration and inflammation. It has also been found to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical and Physiological Effects
CNB-001 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell types. CNB-001 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. In addition, CNB-001 has been found to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CNB-001 for lab experiments is its high solubility in water and ethanol, which makes it easy to administer to animal models. CNB-001 has also been found to have low toxicity and good bioavailability, which makes it a safe and effective compound for use in animal studies. However, one of the limitations of CNB-001 is its relatively high cost compared to other compounds that are used in research.
Zukünftige Richtungen
There are several future directions for the research on CNB-001. One area of interest is the potential use of CNB-001 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for CNB-001 in these conditions. Another area of interest is the potential use of CNB-001 as an analgesic. Future studies are needed to determine the efficacy of CNB-001 in animal models of pain and to investigate its mechanism of action. Finally, further studies are needed to investigate the potential use of CNB-001 in the treatment of cancer.
Synthesemethoden
The synthesis of CNB-001 involves the reaction of 1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine with oxalic acid in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and ethanol. The synthesis method of CNB-001 has been extensively studied and optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
CNB-001 has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been found to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. CNB-001 has also been studied for its potential use in the treatment of cancer and as an analgesic.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2.C2H2O4/c19-17-5-1-15(2-6-17)13-20-9-11-21(12-10-20)14-16-3-7-18(8-4-16)22(23)24;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFDDXWQEVLTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.